molecular formula C8H6N2O B035295 5-(Pyridin-3-yl)isoxazole CAS No. 102189-83-3

5-(Pyridin-3-yl)isoxazole

Cat. No. B035295
M. Wt: 146.15 g/mol
InChI Key: GEZQSKBSGAYBIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-(Pyridin-3-yl)isoxazole and its derivatives involves various methods, including 1,3-dipolar cycloaddition reactions and domino processes. For instance, the methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate obtained via domino 1,3-dipolar cycloaddition and elimination from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate serves as a scaffold for synthesizing highly functionalized derivatives (Ruano, Fajardo, & Martín, 2005).

Molecular Structure Analysis

The molecular structure of 5-(Pyridin-3-yl)isoxazole derivatives is characterized by various spectroscopic and crystallographic techniques, providing insight into their geometry and electronic properties. The structural isomers, such as 3-aminoisoxazoles, exhibit distinct configurations, highlighting the compound's versatile structural framework (Sobenina et al., 2005).

Chemical Reactions and Properties

5-(Pyridin-3-yl)isoxazole participates in various chemical reactions, leading to the formation of novel compounds. Reactions with aryl aldehydes, for example, yield new heterocyclic compounds, demonstrating its reactivity and potential for generating complex molecular architectures (El‐Badawi et al., 2008).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, are crucial for understanding the compound's behavior in different environments. Studies focusing on these aspects provide valuable information for its application in material science and related fields.

Chemical Properties Analysis

The chemical properties of 5-(Pyridin-3-yl)isoxazole, including its reactivity with different chemical agents and its behavior under various conditions, have been explored to unveil its potential in synthetic chemistry and material science. The electrochemical and optical properties of derivatives indicate their utility in electrochromic devices and highlight the impact of substituents on their electronic characteristics (Chicheva et al., 2019).

Scientific Research Applications

Synthesis and Reactivity

El‐Badawi et al. (2008) studied the synthesis of new pyridyl-5-one derivatives from 3-(pyridin-3-yl)isoxazol-5(4H)-one. This led to various heterocyclic compounds and products with heterocyclic rings fused to the isoxazoline moiety, highlighting the compound's versatility in synthesizing diverse chemical structures (El‐Badawi et al., 2008).

Electrochromic Applications

Chudov et al. (2019) synthesized new electrochromic derivatives of 3-aryl-4,5-bis(pyridin-4-yl)isoxazole, demonstrating their potential in electrochromic devices. These compounds, when used in electrochromic cells, were reversibly colored under an electric field, showing promise for applications in smart windows and displays (Chudov et al., 2019).

Catalysis in Organic Synthesis

Feng et al. (2008) reported the synthesis of a pyridine-bis(ferrocene-isoxazole) Pd(II) complex and its application in Sonogashira cross-coupling reactions. This study underscores the usefulness of 5-(Pyridin-3-yl)isoxazole derivatives in catalyzing significant organic reactions, particularly in copper- and phosphine-free conditions (Feng et al., 2008).

Synthesis of Highly Functionalised Derivatives

Ruano et al. (2005) utilized 5-(Pyridin-3-yl)isoxazole derivatives as scaffolds for synthesizing highly functionalised isoxazoles and isoxazole-annulated heterocycles. This indicates the compound's role as a versatile building block in complex organic synthesis (Ruano et al., 2005).

Biological Applications

Bayrak et al. (2009) explored the antimicrobial activity of compounds synthesized from 5-Pyridin-4-yl derivatives. This research opens up possibilities for 5-(Pyridin-3-yl)isoxazole in the development of new antimicrobial agents (Bayrak et al., 2009).

properties

IUPAC Name

5-pyridin-3-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c1-2-7(6-9-4-1)8-3-5-10-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZQSKBSGAYBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-3-yl)isoxazole

CAS RN

102189-83-3
Record name 3-(1,2-oxazol-5-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 12.1 g (0.1 mol) 3-acetyl pyridine and 15 g (0.11 mol) dimethyl formamide dimethylacetale was heated at 90° C. for 2 h. Upon concentration in vacuo the product was titrated with ethylether and filtrated. The compound was dissolved in 50 ml methanol and 11.5 g (0.1 mol) hydroxylamine-O-sulfonic acid dissolved in 50 ml MeOH was added. The reaction mixture was stirred at room temperature for 2 h, concentrated in vacuo and poured on water (150 ml). The solution was made alkaline with solid potassium carbonate and extracted with 4×40 ml methylenchloride. The organic phase was dried over magnesium sulfate and concentrated in vacuo. The crude product was purified by column chromatography giving 1.5 g 3-(5-isoxazolyl)-pyridine, which was dissolved in 20 ml acetone. 3 ml methyliodide was added to the solution, and the reaction mixture was stirred at room temperature for 24 h. The precipitated compound was filtered and dissolved in 30 ml methanol. To this solution sodiumborohydride (600 mg) was added in small portions. The reaction mixture was concentrated in vacuo and water (100 ml) was added. The water solution was extracted with 3×30 ml methylenchloride. The organic phase was dried over magnesiumsulfate and concentrated in vacuo. Crystallization as the oxalate salt from acetone gave the title compound in a 1.1 g yield. M.p. 164°-165° C.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyridin-3-yl)isoxazole
Reactant of Route 2
Reactant of Route 2
5-(Pyridin-3-yl)isoxazole
Reactant of Route 3
5-(Pyridin-3-yl)isoxazole
Reactant of Route 4
5-(Pyridin-3-yl)isoxazole
Reactant of Route 5
5-(Pyridin-3-yl)isoxazole
Reactant of Route 6
5-(Pyridin-3-yl)isoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.